Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is 336.07799279 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the enzyme UDP-N-acetylmuramate/l-alanine ligase, which is involved in bacterial cell wall synthesis .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antimicrobial and antifungal activities .
Biological Activity
Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate (referred to as MTA) is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
MTA is characterized by its thiazole core, which is linked to a methoxyphenoxy group and an acetamido moiety. The molecular formula for MTA is C15H17N3O4S, with a molecular weight of approximately 341.37 g/mol. The structure can be represented as follows:
The biological activity of MTA is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- Enzyme Inhibition: MTA exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Compounds with similar thiazole structures have shown AChE inhibitory activities ranging from moderate to strong, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity: Thiazole derivatives often demonstrate antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and may contribute to the compound's therapeutic potential .
Anticancer Activity
Several studies have evaluated the anticancer potential of MTA and related thiazole compounds:
- Cell Viability Assays: In vitro studies using various cancer cell lines (e.g., A-431 and Jurkat cells) have shown that MTA can significantly reduce cell viability at concentrations lower than those required for standard chemotherapeutics like doxorubicin. The IC50 values indicate that MTA possesses comparable or superior potency in certain contexts .
- Mechanistic Insights: Molecular dynamics simulations have revealed that MTA interacts with proteins involved in apoptosis pathways, enhancing its cytotoxic effects against cancer cells through modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research has also indicated that MTA exhibits antimicrobial properties:
- Antifungal and Antibacterial Tests: Preliminary studies suggest that MTA has notable antifungal activity against strains like Candida albicans and antibacterial effects against Staphylococcus aureus. These findings position MTA as a candidate for further development in treating infections caused by resistant strains .
Case Studies
- Study on Neuroprotective Effects:
- Evaluation of Anticancer Properties:
Comparative Data Table
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-9-13(14(19)21-3)23-15(16-9)17-12(18)8-22-11-7-5-4-6-10(11)20-2/h4-7H,8H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYFWKHFAUJIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.